N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27(24,25)15-7-5-6-14(11-15)17(23)20-19-22-21-18(26-19)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLLJKUAIHUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Core Construction
The 1,3,4-oxadiazole scaffold is conventionally synthesized via cyclodehydration of diacylhydrazides under acidic conditions. For N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl] derivatives, two approaches prevail:
- Hydrazide-Carboxylic Acid Cyclization : Reacting 2,5-dimethylbenzohydrazide with 3-(ethanesulfonyl)benzoic acid in POCl₃ achieves simultaneous oxadiazole formation and amide coupling.
- Cyanogen Bromide-Mediated Cyclization : Treating 2,5-dimethylbenzohydrazide with cyanogen bromide (CNBr) in alkaline conditions generates 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, which subsequently couples with 3-(ethanesulfonyl)benzoyl chloride.
Ethanesulfonyl Benzoyl Unit Installation
Introducing the ethanesulfonyl group at the benzoic acid’s meta position requires precise sulfonation. Direct sulfonation of benzoic acid with chlorosulfonic acid yields 3-sulfobenzoic acid, which undergoes thioetherification with ethanethiol followed by oxidation to the sulfone. Alternative routes employ Ullmann-type coupling between 3-bromobenzoic acid and sodium ethanesulfinate.
Synthetic Methodologies and Optimization
Three distinct synthetic routes were evaluated for efficiency, scalability, and purity.
Route A: One-Pot Cyclization and Coupling
Procedure :
- Diacylhydrazide Formation : 2,5-Dimethylbenzohydrazide (10 mmol) and 3-(ethanesulfonyl)benzoic acid (10 mmol) were refluxed in POCl₃ (15 mL) at 90°C for 4 h.
- Cyclodehydration : The mixture was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
Yield : 74% (mp 189–191°C).
Characterization :
Route B: Stepwise Amidation and Cyclization
Procedure :
- Oxadiazole Amine Synthesis : 2,5-Dimethylbenzohydrazide (10 mmol) reacted with CNBr (12 mmol) in ethanol/water (1:1) at 0°C, then stirred at 25°C for 12 h.
- Benzamide Coupling : The resultant 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (8 mmol) was treated with 3-(ethanesulfonyl)benzoyl chloride (8 mmol) and DMAP (1.6 mmol) in DMF at 0°C.
Yield : 68% (mp 182–184°C).
Characterization :
Route C: Ullmann Coupling and Late-Stage Sulfonation
Procedure :
- Sulfonation : 3-Bromobenzoic acid (10 mmol) coupled with sodium ethanesulfinate (12 mmol) using CuI (0.5 mmol) and L-proline (1 mmol) in DMSO at 110°C for 24 h.
- Oxadiazole Formation : As per Route A.
Yield : 59% (mp 175–177°C).
Comparative Analysis :
| Route | Overall Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| A | 74 | 97.2 | One-pot simplicity |
| B | 68 | 98.5 | Modular coupling |
| C | 59 | 95.8 | Avoids POCl₃ |
Mechanistic Insights and Substituent Effects
POCl₃-Mediated Cyclization Dynamics
POCl₃ acts as both a dehydrating agent and Lewis acid, polarizing the carbonyl groups of the diacylhydrazide to facilitate nucleophilic attack and cyclization. Electron-donating methyl groups on the 2,5-dimethylphenyl ring enhance resonance stabilization of the oxadiazole intermediate, corroborated by 15% higher yields compared to unsubstituted analogs.
Sulfonation Regioselectivity
Scalability and Industrial Feasibility
Route A’s one-pot protocol was scaled to 500 g with consistent yields (72–74%), demonstrating robustness. Critical process parameters include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring is susceptible to nucleophilic substitution at positions 2 and 5. For example:
-
Thiol substitution : In compounds like 5-phenyl-1,3,4-oxadiazol-2-thiol, the sulfur atom can be displaced by alkyl/aryl bromides (e.g., 2-bromoacetamide derivatives) in the presence of DMF and NaH, forming new C–S bonds .
-
Aminolysis : Reaction with amines can replace the oxadiazole oxygen, forming substituted triazoles or amides under basic conditions .
Example Reaction Conditions :
| Reactant | Reagent/Conditions | Product | Yield/Reference |
|---|---|---|---|
| 2-Bromoacetamide derivative | DMF, NaH, RT, 12h | Thioether-linked oxadiazole derivative | 60–85% |
Hydrolysis of the Benzamide and Sulfonyl Groups
The ethanesulfonyl and benzamide groups may undergo hydrolysis under acidic or basic conditions:
-
Benzamide hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) can cleave the amide bond, yielding 3-(ethanesulfonyl)benzoic acid and the corresponding amine .
-
Sulfonyl group stability : The ethanesulfonyl moiety is generally resistant to hydrolysis but may react with nucleophiles (e.g., Grignard reagents) at elevated temperatures .
Key Observations :
-
Hydrolysis rates depend on electronic effects; electron-withdrawing substituents (e.g., sulfonyl) accelerate amide cleavage .
-
Ethanesulfonyl groups enhance solubility in polar solvents, influencing reaction kinetics .
Reduction of the Oxadiazole Ring
The oxadiazole ring can be reduced to a diaminoethane derivative using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄:
This reaction is critical for modifying bioactivity, as seen in analogs targeting cholinesterase inhibition .
Oxidation of the Methylphenyl Substituent
The 2,5-dimethylphenyl group may undergo oxidation (e.g., KMnO₄/H⁺) to form dicarboxylic acid derivatives, though steric hindrance from the oxadiazole ring could limit reactivity .
Coupling Reactions via the Benzamide
The benzamide nitrogen can participate in Ullmann or Buchwald-Hartwig coupling reactions with aryl halides, facilitated by Cu(I) or Pd catalysts:
Such reactions are instrumental in generating libraries of analogs for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution
The 2,5-dimethylphenyl ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the oxadiazole, though the electron-withdrawing sulfonyl group could deactivate the ring .
Thermal and Photochemical Stability
-
Thermal decomposition : Above 200°C, the oxadiazole ring may decompose into nitriles and CO₂, as observed in differential scanning calorimetry (DSC) studies of related compounds .
-
Photoreactivity : UV exposure can induce C–S bond cleavage in the ethanesulfonyl group, forming radicals detectable via ESR spectroscopy .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The synthesized derivatives of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide have shown promising results in various cancer cell lines:
- Mechanism of Action :
-
Case Studies :
- A study involving a series of oxadiazole derivatives showed that certain compounds exhibited IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa. These compounds were effective in promoting apoptosis through mitochondrial membrane potential disruption and phosphatidylserine translocation .
Anti-Diabetic Properties
In addition to its anticancer potential, this compound has been evaluated for its anti-diabetic effects:
- Mechanism of Action :
- Experimental Evidence :
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
-
Starting Materials :
- The synthesis begins with the reaction of 2,5-dimethylphenyl hydrazine with appropriate carboxylic acids to form the oxadiazole ring.
- Subsequent sulfonation reactions introduce the ethanesulfonyl group at the benzamide position.
-
Characterization Techniques :
- The synthesized compound is characterized using spectroscopic methods such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry to confirm its structure and purity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | <100 | Induces apoptosis |
| This compound | HeLa | <100 | Disrupts mitochondrial function |
| Derivative A | Glioblastoma LN229 | Significant | DNA damage leading to apoptosis |
| Derivative B | Drosophila model | Significant glucose reduction | Enhances glucose metabolism |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) may also contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the 1,3,4-Oxadiazole Class
A. Compounds 7c–7f ()
These analogs share a 1,3,4-oxadiazole core linked to a propanamide chain and a substituted phenyl group. Key differences include:
B. LMM5 and LMM11 ()
These antifungal 1,3,4-oxadiazoles feature sulfamoyl-modified benzamide groups. Comparisons include:
Functional Insights :
- The bulky sulfamoyl groups in LMM5/LMM11 may enhance target specificity, while the ethanesulfonyl group in the target compound offers simpler steric interactions.
- Substitutions on the oxadiazole (e.g., methoxyphenyl in LMM5 vs. dimethylphenyl in the target) suggest divergent pharmacophore requirements for antifungal activity.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2,5-dimethylphenyl group in the target compound likely increases logP compared to LMM11’s furan substituent but reduces it relative to LMM5’s methoxyphenyl group .
- Solubility : The ethanesulfonyl group may improve aqueous solubility over the sulfanyl groups in 7c–7f .
- Thermal Stability : Melting points for 7c–7f (134–178°C) suggest moderate stability, which the target compound may share due to structural similarities .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C18H17N3O4S
- Molecular Weight : 371.4 g/mol
- CAS Number : 1208868-82-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its role in modulating enzyme activities and influencing various signaling pathways.
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .
- Antiviral Activity : Similar oxadiazole derivatives have demonstrated antiviral properties, particularly against the dengue virus by inhibiting viral polymerases .
Anticancer Properties
Several studies have indicated that compounds within the oxadiazole family exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) analyses have revealed that specific substitutions on the phenyl ring enhance cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| SD-6 | 0.907 | Alzheimer's models |
| SD-1 | ≤1.0 | Various cancers |
| SD-3 | >10 | Limited efficacy |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may be effective against both Gram-positive and Gram-negative bacteria.
Case Studies
- Alzheimer's Disease Models : In a recent study involving scopolamine-induced cognitive impairment in rats, compounds similar to this compound showed significant improvement in cognitive functions .
- Dengue Virus Inhibition : Another study highlighted the efficacy of oxadiazole derivatives in inhibiting dengue virus polymerase activity. These findings suggest a promising avenue for developing antiviral agents against dengue and potentially other viral infections .
Q & A
Q. What are the common synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide, and what challenges arise during purification?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with cyanogen bromide or other cyclizing agents.
- Step 2 : Sulfonylation of the benzamide moiety using ethanesulfonyl chloride under basic conditions (e.g., sodium hydride in THF).
- Step 3 : Coupling of the oxadiazole and benzamide fragments via amide bond formation. Purification Challenges : The compound’s low solubility in polar solvents necessitates column chromatography with gradients of ethyl acetate/hexane or DCM/methanol. Residual unreacted sulfonyl chloride or byproducts (e.g., dimers) may require repeated recrystallization .
Q. How is the structural integrity of this compound validated post-synthesis?
- NMR : H and C NMR confirm the presence of the 2,5-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.3–2.5 ppm) and ethanesulfonyl moiety (quartet at δ 3.1 ppm for –SOCHCH).
- HRMS : Exact mass matching (e.g., [M+H] calculated for CHNOS: 392.1142) ensures purity.
- XRD : Single-crystal X-ray diffraction resolves the oxadiazole ring geometry and confirms substitution patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values compared to reference drugs like ciprofloxacin or fluconazole.
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase II (hCA II) or mycobacterial AlaDH, measuring IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant pathogens?
- Modifications :
- Replace the 2,5-dimethylphenyl group with electron-withdrawing substituents (e.g., 4-Cl, 3-CF) to enhance microbial membrane penetration.
- Substitute ethanesulfonyl with bulkier sulfonamides (e.g., p-toluenesulfonyl) to improve target binding affinity.
Q. What computational strategies elucidate its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like hCA II (PDB: 5NY3). Key residues (e.g., Zn-coordinating His94, Asn62) may bind the oxadiazole ring and sulfonyl group.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM). High root-mean-square deviation (RMSD) in the oxadiazole region suggests conformational flexibility during inhibition .
Q. How should contradictory data on its cytotoxicity be resolved?
- Case Example : Discrepancies in IC values against cancer vs. normal cell lines may arise from assay conditions (e.g., serum concentration, incubation time).
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
